molecular formula C7H7N3O B1589452 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 268547-52-0

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No. B1589452
M. Wt: 149.15 g/mol
InChI Key: JKOWWRNZIQCTCJ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a chemical compound with the molecular formula C11H10N4O . It is a selective agonist for the GABAA receptor and has been studied for its potential use as an anxiolytic and sedative drug .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol, has been extensively studied . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can be found in various databases . These include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .

Scientific Research Applications

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

    • Field : Chemistry
    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives are synthesized using various strategies and approaches . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Methods of Application : The specific methods of synthesis are not detailed in the source .
    • Results : The advantages and drawbacks of each synthetic strategy are considered .
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds

    • Field : Chemistry
    • Application Summary : A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been introduced .
    • Methods of Application : The synthesis is carried out at room temperature under ethanol in the presence of AC-SO3H as the catalyst . This method provided the desired products with moderate to good yields .
    • Results : The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
  • Biomedical Applications

    • Field : Biomedicine
    • Application Summary : Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
  • Synthesis of Polycyclic Heterocycles

    • Field : Chemistry
    • Application Summary : The synthesis of polycyclic heterocycles can be achieved using ketones as condensation partners .
    • Methods of Application : The specific methods of synthesis are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Pharmacological Applications

    • Field : Pharmacology
    • Application Summary : Pyrazolo[3,4-b]quinoline derivatives, which are structurally similar to pyrazolo[3,4-b]pyridines, have been found to exhibit significant pharmacological activities . These include anticancer, antimalarial, antiviral, and anti-inflammatory activities . They also have parasiticidal, antibacterial, hypotensive, and vasodilatory properties .
    • Methods of Application : The specific methods of application are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .
  • Combinatorial Libraries

    • Field : Chemistry
    • Application Summary : To create combinatorial libraries based on the pyrazolo[3,4-b]pyridine scaffold, the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds is most often used .
    • Methods of Application : The specific methods of synthesis are not detailed in the source .
    • Results : The results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOWWRNZIQCTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468057
Record name 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

CAS RN

94220-37-8, 268547-52-0
Record name 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94220-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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